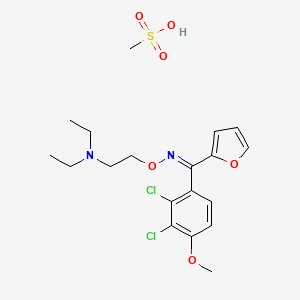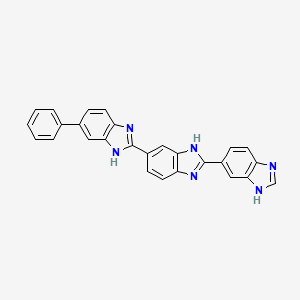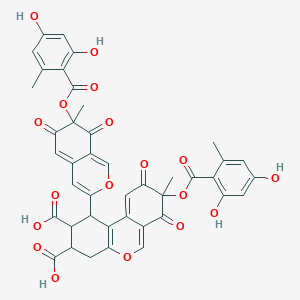
Diazaphilonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazaphilonic acid is a natural product found in Talaromyces flavus with data available.
Wissenschaftliche Forschungsanwendungen
Biomedical Advances
Diazaphilonic acid, under the broader category of diazeniumdiolates (also known as NONOates), has been foundational in biomedical research. Initially a pure research project, diazeniumdiolates have become integral in understanding nitric oxide's (NO) chemical biology and designing therapeutic advancements. Their physicochemical properties have been crucial for various biomedical applications (Keefer, 2011).
Agricultural Chemical Wastewater Treatment
Research has explored treating agricultural chemical wastewater containing compounds like diazenesul fonic acid. Techniques like light catalytic oxidation and charcoal absorption have shown effectiveness in reducing the chemical oxygen demand (COD) content of wastewater containing these compounds (Li Zhi-xiang, 2008).
Corrosion Inhibition
Diazoles, which include diazaphilonic acid derivatives, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with concentration, and their adsorption follows the Frumkin isotherm. There's a noted interdependence between the diazoles' electronic parameters, chemical structure, and their inhibiting properties (Popova et al., 2004).
Organic Chemistry
In organic chemistry, diazaphilonic acid and its derivatives are employed in various reactions. For example, diazo compounds have been used in Ag(I)-catalyzed reactions with amines and alkynylbenzaldehydes to produce benzazepines and dihydroisoquinolines (Xiao et al., 2015).
Conversion in Chemical Biology
Diazaphilonic acid derivatives are significant in chemical biology, where azides are converted into diazo compounds. This conversion is efficient even in the presence of other functional groups and has substantial utility in chemical biology (Chou & Raines, 2013).
New Inhibitors in Biomedical Research
Diazaborines, a new class of boron-based warheads for serine proteases inhibition, have been synthesized from diazaphilonic acid derivatives. These compounds have shown to inhibit human neutrophil elastase with low µM IC50 values and are selective towards it (António et al., 2018).
Materials Science
Aryldiazonium salts, related to diazaphilonic acid, are used for modifying gold colloids and surfaces in materials science. Their strong adherence to surfaces makes them critical in applications like electronics, sensors, and power sources (Ahmad et al., 2021).
Neuronal Toxicity Prevention
Diazoxide, related to diazaphilonic acid, shows potential in preventing neuronal toxicity induced by certain compounds, uncovering neuroprotective effects of mitochondrial ATP-sensitive K(+) channels' agonists (Kowaltowski et al., 2006).
Eigenschaften
Produktname |
Diazaphilonic acid |
|---|---|
Molekularformel |
C42H32O18 |
Molekulargewicht |
824.7 g/mol |
IUPAC-Name |
8-(2,4-dihydroxy-6-methylbenzoyl)oxy-1-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]-8-methyl-7,9-dioxo-1,2,3,4-tetrahydrobenzo[c]chromene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C42H32O18/c1-15-5-18(43)9-24(45)30(15)39(55)59-41(3)28(47)8-17-7-26(57-13-22(17)35(41)49)34-32-20-12-29(48)42(4,60-40(56)31-16(2)6-19(44)10-25(31)46)36(50)23(20)14-58-27(32)11-21(37(51)52)33(34)38(53)54/h5-10,12-14,21,33-34,43-46H,11H2,1-4H3,(H,51,52)(H,53,54) |
InChI-Schlüssel |
AVQJCGDWAMKGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C4C(C(CC5=C4C6=CC(=O)C(C(=O)C6=CO5)(C)OC(=O)C7=C(C=C(C=C7C)O)O)C(=O)O)C(=O)O)C)O)O |
Synonyme |
diazaphilonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)



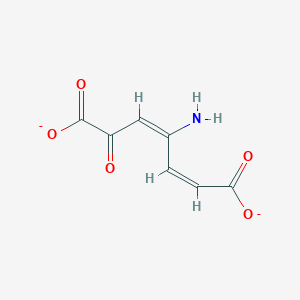
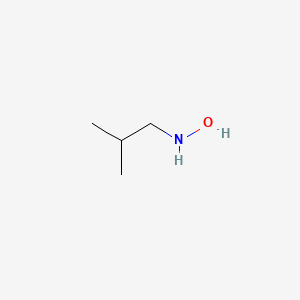
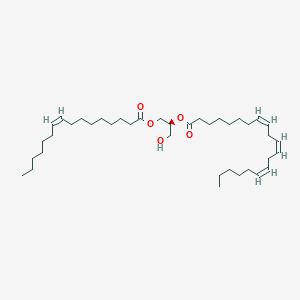


![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
